molecular formula C4H4Br2O2 B13990728 2-Butenoic acid, 2,3-dibromo- CAS No. 59110-15-5

2-Butenoic acid, 2,3-dibromo-

Cat. No.: B13990728
CAS No.: 59110-15-5
M. Wt: 243.88 g/mol
InChI Key: JLOCFBSZCRXEES-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2,3-dibromo-, also known as mucobromic acid, is an organic compound with the molecular formula C4H2Br2O3. It is a dibromo derivative of butenoic acid and is characterized by the presence of two bromine atoms and a double bond in its structure. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 2,3-dibromo- typically involves the bromination of tetrolic acid. The process is carried out in a well-ventilated hood due to the corrosive nature of bromine. The reaction mixture is cooled to -10°C using an ice-salt bath, and bromine is added dropwise while maintaining the temperature below -5°C. The reaction is quenched with an aqueous sodium metabisulfite solution and the product is extracted using diethyl ether. The crude product is then purified through recrystallization .

Industrial Production Methods: Industrial production of 2-Butenoic acid, 2,3-dibromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for bromine addition and temperature control is common in industrial settings to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Butenoic acid, 2,3-dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes .

Scientific Research Applications

2-Butenoic acid, 2,3-dibromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2,3-dibromo- involves its reactivity with various molecular targets. The presence of bromine atoms and a double bond makes it highly reactive, allowing it to participate in a range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Uniqueness: 2-Butenoic acid, 2,3-dibromo- is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its non-brominated counterparts. This makes it a valuable compound in synthetic chemistry for introducing bromine atoms into organic molecules .

Properties

CAS No.

59110-15-5

Molecular Formula

C4H4Br2O2

Molecular Weight

243.88 g/mol

IUPAC Name

2,3-dibromobut-2-enoic acid

InChI

InChI=1S/C4H4Br2O2/c1-2(5)3(6)4(7)8/h1H3,(H,7,8)

InChI Key

JLOCFBSZCRXEES-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)Br)Br

Origin of Product

United States

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